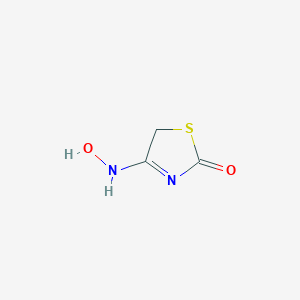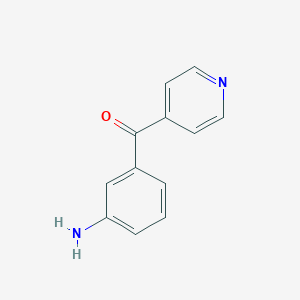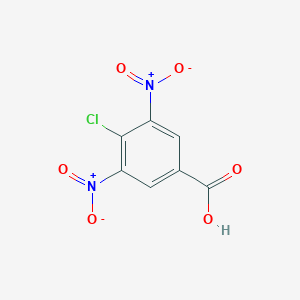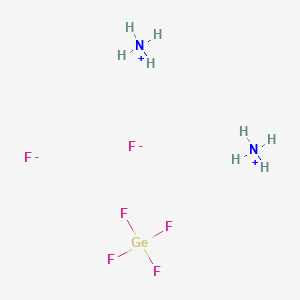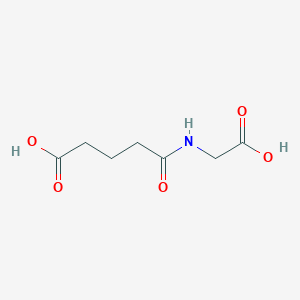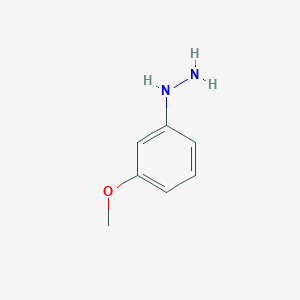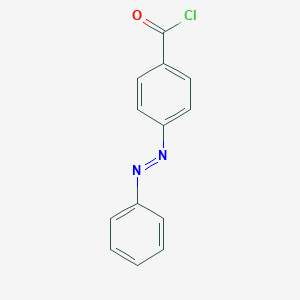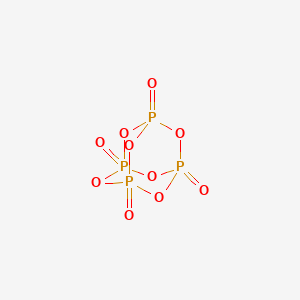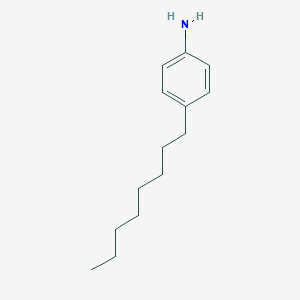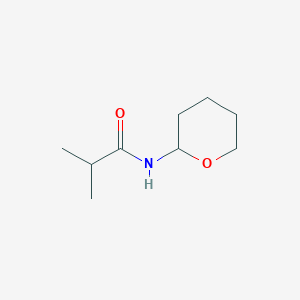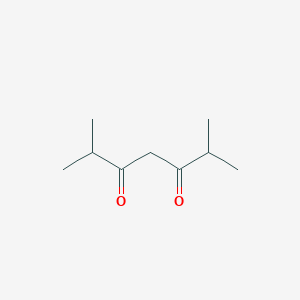
2,6-二甲基-3,5-庚二酮
描述
2,6-Dimethyl-3,5-heptanedione is a multifaceted organic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It serves as a chiral auxiliary, a building block for complex organic syntheses, and a subject for studying reaction mechanisms and kinetics 10.
Synthesis Analysis
The synthesis of optically pure 2,6-dimethyl-3,5-heptanedione derivatives has been achieved through enantiodifferentiating hydrogenation using a tartaric acid–NaBr–modified Raney nickel catalyst, followed by preferential recrystallization . Additionally, the compound has been involved in the synthesis of energetic organic peroxides and has been used to study the regioselectivity of Diels-Alder reactions controlled by remote substituents .
Molecular Structure Analysis
The molecular structure and intramolecular hydrogen bonding (IHB) of 2,6-dimethyl-3,5-heptanedione have been thoroughly investigated using spectroscopic methods and density functional theory (DFT) calculations. The strength of the IHB has been compared with similar molecules, and the influence of methyl groups on the IHB strength has been elucidated .
Chemical Reactions Analysis
2,6-Dimethyl-3,5-heptanedione has been used to study gas-phase reactions with ozone, leading to the formation of ozonides and providing insights into the oxidative cleavage of carbon-carbon single bonds . The kinetics of proton transfer reactions involving this diketone with various amines have also been explored, revealing the effects of steric crowding and π-overlap on intrinsic rate constants10.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dimethyl-3,5-heptanedione and its derivatives have been characterized in several studies. The compound's interaction with surfaces has been examined using scanning tunneling microscopy and DFT, revealing multiple chemisorbed species and providing insights into the adsorption energies and reaction pathways . The hydrogenation of 2,6-heptanedione on platinized carbon has been investigated, leading to the formation of various cyclic compounds . Additionally, the energetic properties of organic peroxides derived from 2,6-dimethyl-3,5-heptanedione have been assessed, including their sensitivities to impact, friction, and thermal behavior .
科学研究应用
合成中的手性辅助剂:2,6-二甲基-3,5-庚二酮已被用于制备光学纯化合物,作为手性辅助剂。这在合成对映异构体纯分子中是重要的,对制药和农药(Sugimura et al., 1990)至关重要。
动力学和反应性研究:该化合物已被研究其在混合溶剂体系中与胺之间的质子转移动力学。了解这些动力学对于预测该化合物在各种化学反应中的行为(Bernasconi et al., 1991)至关重要。
杂环化合物的合成:2,6-二甲基-3,5-庚二酮已被用于选择性合成二甲基吡咯烷和二甲基哌啶。这些化合物在药物化学和有机合成中作为中间体具有应用(Boga et al., 1994)。
材料科学和发光:在材料科学中,与2,6-二甲基-3,5-庚二酮形成的新颖铒(III)配合物已被合成,用于溶胶-凝胶和聚合物基波导和光放大器的潜在应用。这些配合物展示了有效的能量转移和特征发光(Martín‐Ramos等,2013)。
催化和分子功能化:该化合物也在催化领域中进行研究,例如在钯催化的氧化烯烃基β-二酮生成官能化呋喃的反应中。这种反应在有机合成和制药中很重要(Han等,2004)。
光谱和计算研究:在光谱学和计算化学中,已对2,6-二甲基-3,5-庚二酮的分子结构、氢键强度和振动赋值进行了研究,有助于我们了解其物理和化学性质(Sayyar et al., 2021)。
分子电子学:它已被研究作为分子电子学中的分子开关。已研究了该分子的电子输运性质,揭示了其在纳米电子器件中的潜在用途(Sayyar et al., 2020)。
未来方向
属性
IUPAC Name |
2,6-dimethylheptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(2)8(10)5-9(11)7(3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGGECULKVTYMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879615 | |
| Record name | 3,5-HEPTANEDIONE, 2,6-DIMETHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3,5-heptanedione | |
CAS RN |
18362-64-6 | |
| Record name | 2,6-Dimethyl-3,5-heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18362-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Heptanedione, 2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018362646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Heptanedione, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-HEPTANEDIONE, 2,6-DIMETHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylheptane-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



